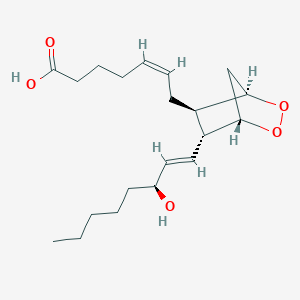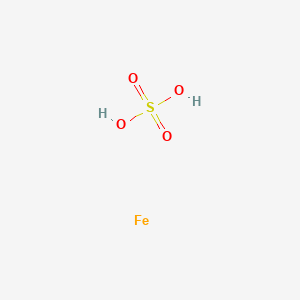
8-Deacetylyunaconitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Deacetylyunaconitine is a diterpenoid alkaloid . It can be found in the root extract of A. forrestii .
Molecular Structure Analysis
The molecular weight of this compound is 617.73 . Its formula is C33H47NO10 . The SMILES representation of its structure isCO[C@@H]1C23[C@@]4([H])C@(CN(CC)C2C([C@]5(O)[C@]6([H])[C@@]3([H])CC@(C@@HC5)[C@@H]6OC(C7=CC=C(OC)C=C7)=O)[C@@H]4OC)C@HC1 . Physical And Chemical Properties Analysis
This compound is a solid, white to off-white powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C, protected from light .Wissenschaftliche Forschungsanwendungen
Extraction and Purification : A study by Shu et al. (2013) described an efficient method for extracting and purifying 8-Deacetylyunaconitine from Aconitum vilmorinianum Kom. using accelerated solvent extraction and pH-zone-refining counter-current chromatography. The study achieved a high purity of over 98% for this compound (Shu et al., 2013).
Natural Sources and Structural Analysis : Zheng et al. (1997) isolated this compound, along with other alkaloids, from Aconitum transsectum Diels. The study provided structural details through NMR spectroscopy and partial synthesis (Zheng et al., 1997).
Identification in Various Plants : Luo Li (2012) identified this compound in the roots of Aconitum ouvrardianum Hand.-Mazz., marking the first time these compounds were found in this plant. The study emphasized the medicinal and toxic components of these alkaloids (Luo Li, 2012).
Chemical Properties and Isolation : Khetwal et al. (1992) explored the isolation and structural elucidation of this compound from Aconitum balfourii, providing insights into its chemical properties and potential applications (Khetwal et al., 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVYLCVNTWPXSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

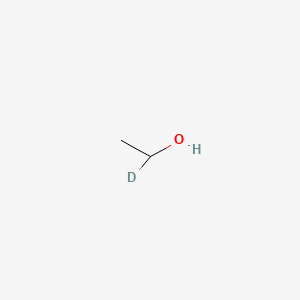
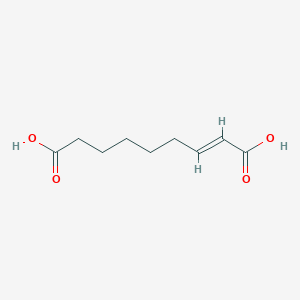
![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)
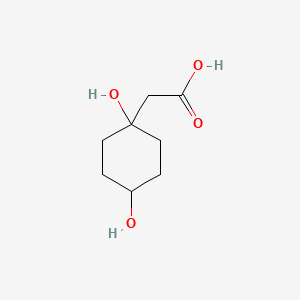

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)
![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)

